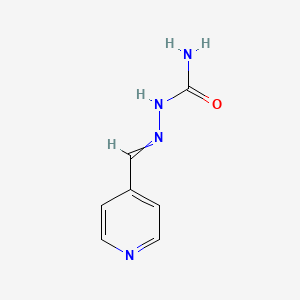
N-carbamoyl-2-(4,6,8-trimethylquinolin-2-yl)sulfanylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-carbamoyl-2-(4,6,8-trimethylquinolin-2-yl)sulfanylpropanamide is a chemical compound with the molecular formula C16H19N3O2S It is known for its unique structure, which includes a quinoline ring substituted with trimethyl groups and a sulfanyl-propanoyl-urea moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-carbamoyl-2-(4,6,8-trimethylquinolin-2-yl)sulfanylpropanamide typically involves multiple steps. One common method starts with the preparation of 4,6,8-trimethylquinoline, which is then reacted with a suitable thiol to introduce the sulfanyl group. The resulting intermediate is further reacted with propanoyl chloride to form the propanoyl derivative. Finally, the propanoyl derivative is treated with urea under appropriate conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
N-carbamoyl-2-(4,6,8-trimethylquinolin-2-yl)sulfanylpropanamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoline ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under mild conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups at the sulfanyl position .
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown promise in biological assays, potentially as an enzyme inhibitor or a ligand for specific receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Wirkmechanismus
The mechanism by which N-carbamoyl-2-(4,6,8-trimethylquinolin-2-yl)sulfanylpropanamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its quinoline and sulfanyl moieties. These interactions can modulate various biochemical pathways, leading to the observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-carbamoyl-2-(4,6,8-trimethylquinolin-2-yl)sulfanylpropanamide
- 4-(2-((4,6,8-Trimethylquinolin-2-yl)thio)ethyl)morpholine
Uniqueness
This compound is unique due to its specific combination of a quinoline ring with trimethyl substitutions and a sulfanyl-propanoyl-urea moiety. This structure imparts distinct chemical and biological properties that differentiate it from similar compounds .
Eigenschaften
CAS-Nummer |
5540-91-0 |
|---|---|
Molekularformel |
C16H19N3O2S |
Molekulargewicht |
317.4 g/mol |
IUPAC-Name |
N-carbamoyl-2-(4,6,8-trimethylquinolin-2-yl)sulfanylpropanamide |
InChI |
InChI=1S/C16H19N3O2S/c1-8-5-10(3)14-12(6-8)9(2)7-13(18-14)22-11(4)15(20)19-16(17)21/h5-7,11H,1-4H3,(H3,17,19,20,21) |
InChI-Schlüssel |
XVNZNKMHROEFLD-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)SC(C)C(=O)NC(=O)N)C)C |
Kanonische SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)SC(C)C(=O)NC(=O)N)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[(Z)-[5-(3,4-dichlorophenyl)furan-2-yl]methylideneamino]-2-(2-methylanilino)acetamide](/img/structure/B1657015.png)

![N-(2,5-dimethoxyphenyl)-2-[(2E)-2-(2-nitrobenzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B1657018.png)
![[2-methoxy-4-[(Z)-[[2-(4-methylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] thiophene-2-carboxylate](/img/structure/B1657019.png)
![2-[5-(2-Fluorophenoxy)pentylamino]ethanol](/img/structure/B1657022.png)
![N-[(E)-1-(4-methoxyphenyl)-3-(4-nitroanilino)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B1657024.png)

![2-(4-bromo-5-methyl-2-propan-2-ylphenoxy)-N-[(E)-(2,4,6-trimethylphenyl)methylideneamino]acetamide](/img/structure/B1657026.png)
![N-[(E)-1,3-benzodioxol-5-ylmethylidene]-1H-benzimidazol-2-amine](/img/structure/B1657027.png)


